Dexamethasone 21-glucoside
CAS No.: 88158-43-4
Cat. No.: VC1617168
Molecular Formula: C28H39FO10
Molecular Weight: 554.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88158-43-4 |
---|---|
Molecular Formula | C28H39FO10 |
Molecular Weight | 554.6 g/mol |
IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-[2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C28H39FO10/c1-13-8-17-16-5-4-14-9-15(31)6-7-25(14,2)27(16,29)19(32)10-26(17,3)28(13,37)20(33)12-38-24-23(36)22(35)21(34)18(11-30)39-24/h6-7,9,13,16-19,21-24,30,32,34-37H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18-,19+,21-,22+,23-,24?,25+,26+,27+,28+/m1/s1 |
Standard InChI Key | CBHWNVHRXOVHJV-INDGYWFMSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)O)F)C |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)F)C |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)F)C |
Introduction
Pharmacological Mechanism and Metabolism
Prodrug Activation Process
The efficacy of dexamethasone 21-glucoside as a colon-specific delivery system depends on its biochemical stability in the upper gastrointestinal tract followed by selective hydrolysis in the colon. The prodrug remains largely intact as it passes through the stomach and small intestine due to limited beta-glucosidase activity in these regions. Upon reaching the colon, bacterial and mucosal beta-glucosidases cleave the glycosidic bond, releasing free dexamethasone at the target site . This selective hydrolysis process is crucial for the compound's targeted delivery mechanism.
Enzymatic Activity Distribution
Research conducted in guinea pig models has provided valuable insights into the enzymatic activity distribution affecting dexamethasone 21-glucoside metabolism throughout the gastrointestinal tract. Studies show that while the greatest tissue-based hydrolytic activity occurs in the proximal small intestine, the luminal contents of the cecum and colon demonstrate substantially greater beta-glucosidase activity compared to the contents of the stomach and small intestine . This enzymatic distribution profile supports the colon-targeted release mechanism.
The following table summarizes the relative beta-glucosidase activity observed in different regions of the gastrointestinal tract:
Gastrointestinal Region | Tissue Hydrolytic Activity | Luminal Content Hydrolytic Activity |
---|---|---|
Stomach | Moderate | Low |
Proximal Small Intestine | High | Low |
Distal Small Intestine | Moderate | Low |
Cecum | Moderate | High |
Colon | Moderate | High |
Pharmacokinetic Profile
Absorption and Distribution
Dexamethasone 21-glucoside demonstrates remarkably low systemic bioavailability, with less than 1% of the administered dose being absorbed intact into the bloodstream. This limited absorption is advantageous for targeted colonic delivery, as it ensures that the majority of the prodrug reaches its intended site of action. Studies in guinea pig models indicate that approximately 20-30% of an orally administered dose successfully reaches the cecum, where rapid hydrolysis to the active drug occurs .
Colonic Targeting Efficiency
The efficacy of colonic targeting has been quantified through comparative studies examining tissue concentrations following administration of either the prodrug or parent compound. Research indicates a ninefold selective advantage for delivering dexamethasone to cecal tissues when administered as the glucoside prodrug under experimental conditions in guinea pigs . This significant targeting advantage suggests substantial potential for dose reduction and corresponding minimization of systemic side effects.
Comparative Bioavailability
In contrast to the prodrug, conventional dexamethasone demonstrates high oral bioavailability of approximately 70-78% in healthy subjects, with rapid absorption and wide distribution throughout the body . This comparison highlights the distinctive pharmacokinetic advantage of the glucoside prodrug in achieving targeted delivery while minimizing systemic exposure.
Therapeutic Applications and Clinical Implications
Inflammatory Bowel Disease Treatment
The primary therapeutic target for dexamethasone 21-glucoside is inflammatory bowel disease (IBD), including conditions such as ulcerative colitis and Crohn's disease affecting the colon. The colonic targeting capability of this prodrug makes it particularly suitable for delivering anti-inflammatory therapy directly to the site of inflammation, potentially improving efficacy while reducing systemic glucocorticoid exposure .
Mechanism of Anti-inflammatory Action
Upon hydrolysis in the colon, the released dexamethasone exerts its anti-inflammatory effects through binding to intracellular glucocorticoid receptors. The resulting receptor-glucocorticoid complex interacts with specific DNA sites to modulate the transcription of various genes involved in inflammatory processes. This genomic mechanism leads to the synthesis of anti-inflammatory proteins such as lipocortin, which inhibits phospholipase A2 and blocks the production of inflammatory mediators including prostaglandins, thromboxanes, and leukotrienes .
Recent research also indicates that dexamethasone inhibits the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) in activated macrophages, thereby impairing glucose uptake and metabolic reprogramming that would otherwise support pro-inflammatory functions . This represents an additional anti-inflammatory mechanism that may contribute to the therapeutic efficacy of colonic dexamethasone delivery.
Synthesis Methods and Prodrug Design Strategies
Conjugation Techniques
The synthesis of dexamethasone 21-glucoside involves the selective glycosylation of the 21-hydroxyl position of dexamethasone. Several conjugation techniques may be employed for this purpose, including carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry . The selection of an appropriate synthetic approach depends on factors such as desired yield, purity requirements, and scalability considerations.
Research Findings in Animal Models
Guinea Pig Studies
Extensive evaluation of dexamethasone 21-glucoside has been conducted in guinea pig models, which are particularly relevant due to the development of inflammatory bowel disease models in this species. These studies have demonstrated that the prodrug successfully delivers dexamethasone selectively to the colon, with a ninefold selective advantage for cecal tissue delivery compared to systemic administration of unconjugated dexamethasone .
Hydrolysis Kinetics
Research into the movement and hydrolysis of dexamethasone 21-glucoside through the gastrointestinal tract has revealed important insights into its activation mechanism. After oral administration in guinea pigs, approximately 20-30% of the dose reaches the cecum intact, where it undergoes rapid hydrolysis to release active dexamethasone. The beta-glucosidase activity responsible for this hydrolysis appears to be associated with enzymes located on the surface of luminal cells, as evidenced by the retention of enzymatic activity after repeated centrifugation and resuspension of luminal contents .
Comparative Species Differences
An important finding with significant clinical implications is the observation that humans have much less glucosidase activity in the small intestine compared to guinea pigs. This suggests that even greater site-selective delivery to the cecum and colon might be expected in human patients, potentially enhancing the therapeutic index of dexamethasone 21-glucoside in clinical applications .
Advantages Over Conventional Formulations
Reduced Systemic Exposure
The primary advantage of dexamethasone 21-glucoside over conventional dexamethasone formulations is the significant reduction in systemic exposure. By limiting systemic absorption to less than 1% of the administered dose, the prodrug minimizes the risk of adverse effects that typically accompany glucocorticoid therapy, including glucose homeostasis disturbances, immunosuppression, and hypothalamic-pituitary-adrenal axis suppression .
Comparison with Other Dexamethasone Derivatives
While various modified forms of dexamethasone have been developed for different therapeutic purposes, dexamethasone 21-glucoside offers distinct advantages for colonic targeting. Other formulations include dexamethasone sodium phosphate for injection and various oral tablet forms of unmodified dexamethasone . Unlike these conventional formulations, the glucoside prodrug provides specific colonic targeting through its unique activation mechanism.
Future Research Directions
Clinical Trial Development
The promising preclinical findings with dexamethasone 21-glucoside suggest significant potential for clinical application in inflammatory bowel disease. Future research should focus on translating these findings to human studies, beginning with pharmacokinetic investigations to confirm the enhanced colonic targeting observed in animal models, followed by clinical efficacy trials in patients with ulcerative colitis or Crohn's disease.
Alternative Glucoside Conjugates
The success of the glucoside prodrug approach with dexamethasone suggests potential applications with other glucocorticoids or anti-inflammatory agents. Expanded research into alternative glucoside conjugates could identify additional candidates for targeted colonic delivery, potentially further improving the therapeutic index for inflammatory bowel disease treatment.
Advanced Delivery Systems
Integration of dexamethasone 21-glucoside into advanced drug delivery systems, such as enteric-coated formulations or multi-particulate dosage forms, could further enhance its colonic targeting efficiency and provide additional control over release kinetics. Such combined approaches might optimize therapeutic outcomes while maintaining the favorable safety profile of targeted delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume